REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH:7]([N:9]1[CH2:14][CH2:13][S:12][CH2:11][CH2:10]1)=O.[P:15]([O:22]CC)([O:19]CC)[O:16]CC>C(Cl)Cl>[N:9]1([CH:7]([P:15](=[O:16])([OH:22])[OH:19])[P:15](=[O:22])([OH:19])[OH:16])[CH2:14][CH2:13][S:12][CH2:11][CH2:10]1
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Name
|
|
Quantity
|
16.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCSCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
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P(OCC)(OCC)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature until the gas evolution
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
about 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residue was refluxed with 20% hydrochloric acid (150 ml) for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness in vacuo
|
Type
|
STIRRING
|
Details
|
the residue was stirred with acetone
|
Type
|
FILTRATION
|
Details
|
The crystalline product was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Name
|
|
Type
|
|
Smiles
|
N1(CCSCC1)C(P(O)(O)=O)P(O)(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |